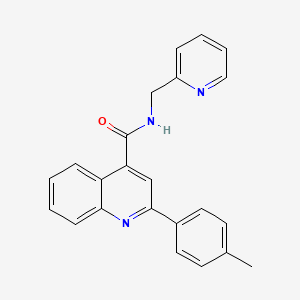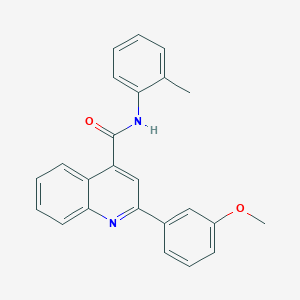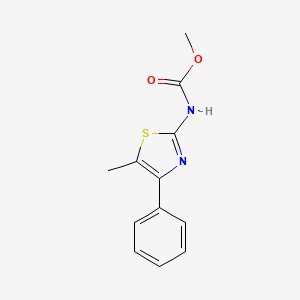![molecular formula C23H19N3O3S B3481484 N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)-4-quinolinecarboxamide CAS No. 5700-22-1](/img/structure/B3481484.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)-4-quinolinecarboxamide
描述
N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)-4-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AQ-13 belongs to the class of quinolinecarboxamides and has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of AQ-13 is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and microbial growth. AQ-13 has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation. AQ-13 has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
AQ-13 has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Akt and activating the caspase cascade. AQ-13 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has been shown to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of AQ-13 is its potent anti-cancer, anti-inflammatory, and anti-microbial properties. It is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, AQ-13 has been found to exhibit cytotoxicity in normal cells at high concentrations, which may limit its use as a therapeutic agent. Further studies are needed to determine the optimal dosage and administration of AQ-13 for its potential use in clinical settings.
未来方向
Further research is needed to fully understand the mechanism of action of AQ-13 and its potential as a therapeutic agent. Future studies should focus on determining the optimal dosage and administration of AQ-13 for its potential use in clinical settings. Additionally, studies should be conducted to determine the safety and efficacy of AQ-13 in animal models and human clinical trials. AQ-13 may also be a potential candidate for the development of new antibiotics, and further studies should be conducted to determine its efficacy against a wider range of bacterial and fungal strains.
科学研究应用
AQ-13 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. AQ-13 has been shown to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-17-10-12-18(13-11-17)30(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJFTHBVBPNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361105 | |
| Record name | 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5700-22-1 | |
| Record name | 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481401.png)
![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3481426.png)



![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3481449.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B3481456.png)
![2-(2,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3481457.png)

![ethyl 2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3481469.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide](/img/structure/B3481471.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3481476.png)
![5-[(3-bromobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3481495.png)